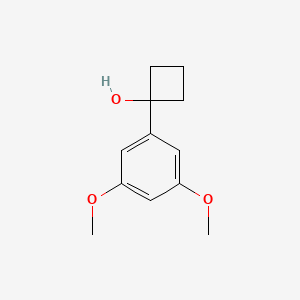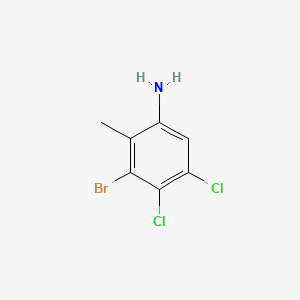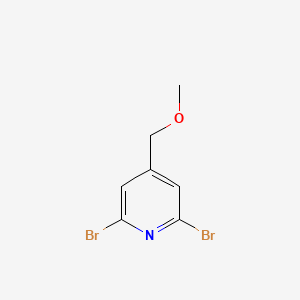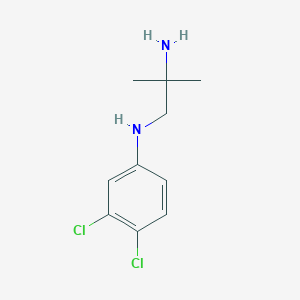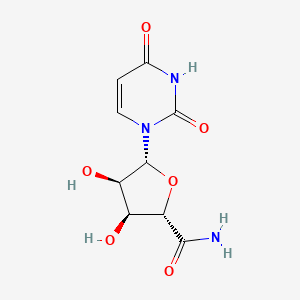
1-Deoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-ribofuranuronamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring with multiple hydroxyl groups and a pyrimidine moiety, indicating its potential for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the furan ring through cyclization reactions.
- Introduction of hydroxyl groups via selective oxidation.
- Attachment of the pyrimidine moiety through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of cost-effective reagents and catalysts.
- Implementation of continuous flow chemistry for efficient large-scale synthesis.
- Purification techniques such as crystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
(2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions on the furan ring or pyrimidine moiety.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biology, this compound may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies. Its hydroxyl and pyrimidine groups can interact with various biological targets.
Medicine
In medicine, (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide could be investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and pyrimidine moiety can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include:
Nucleoside analogs: Compounds with similar pyrimidine moieties.
Furan derivatives: Compounds with similar furan ring structures.
Hydroxylated compounds: Compounds with multiple hydroxyl groups.
Uniqueness
The uniqueness of (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide lies in its combination of a furan ring, multiple hydroxyl groups, and a pyrimidine moiety, which together confer a distinct set of chemical and biological properties.
特性
CAS番号 |
54918-02-4 |
|---|---|
分子式 |
C9H11N3O6 |
分子量 |
257.20 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C9H11N3O6/c10-7(16)6-4(14)5(15)8(18-6)12-2-1-3(13)11-9(12)17/h1-2,4-6,8,14-15H,(H2,10,16)(H,11,13,17)/t4-,5+,6-,8+/m0/s1 |
InChIキー |
KRMPSSVTJAZMOA-SKHQTKALSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(=O)N)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(=O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


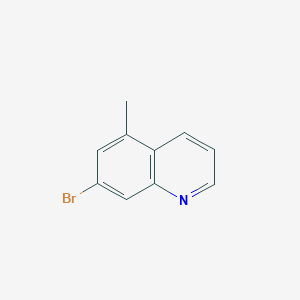
![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
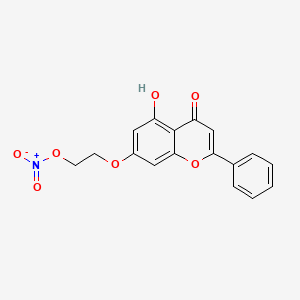
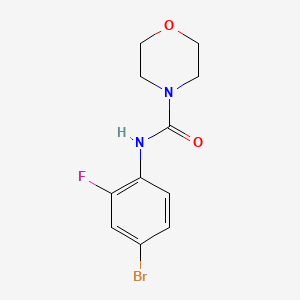
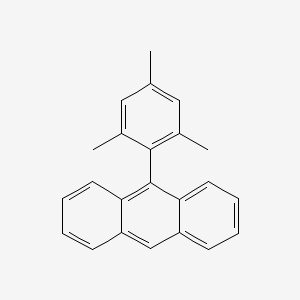
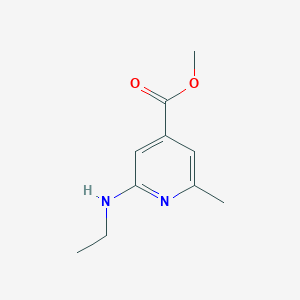
![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)
